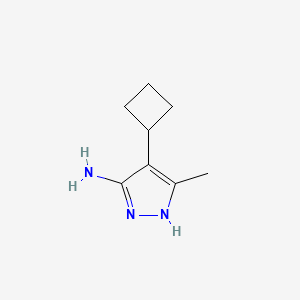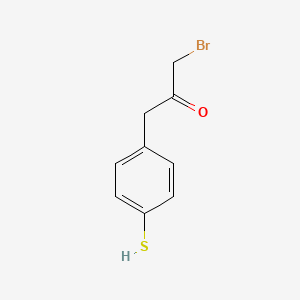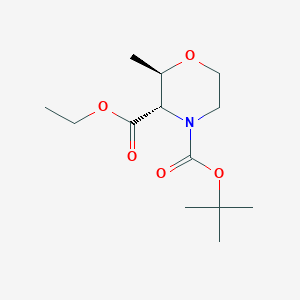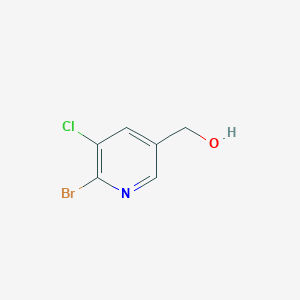![molecular formula C13H16O4S B14035486 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate is a chemical compound known for its unique bicyclic structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of 2-Oxabicyclo[2.1.1]hexane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonate group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or ethers.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include alcohols.
Applications De Recherche Scientifique
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating substitution reactions. The bicyclic structure provides rigidity and stability, making it a useful scaffold in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: A precursor to the sulfonate derivative.
4-Methylbenzenesulfonyl Chloride: Used in the synthesis of the compound.
2-Oxabicyclo[2.2.1]heptane: A related bicyclic compound with different reactivity and applications.
Uniqueness
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate is unique due to its combination of a rigid bicyclic structure and a reactive sulfonate group. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C13H16O4S |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
2-oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O4S/c1-10-2-4-12(5-3-10)18(14,15)17-9-13-6-11(7-13)16-8-13/h2-5,11H,6-9H2,1H3 |
Clé InChI |
ZYCPUKAEMWBZRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)



![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)


